

Amino-PEG3-2G degrader-1 structure and synthesis pathway.

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Compound of Interest

Compound Name: Amino-PEG3-2G degrader-1

Cat. No.: B12373182

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In-Depth Technical Guide: Amino-PEG3-2G Degrad-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-2G degrader-1 is a key chemical tool utilized in the field of targeted protein degradation. It serves as a prefabricated building block for the synthesis of Autophagy-Targeting Chimeras (AUTACs). This guide provides a detailed overview of its structure and its role in the development of novel therapeutics based on the principle of induced protein degradation via the autophagy-lysosome pathway.

Core Structure and Properties

Amino-PEG3-2G degrader-1 is a conjugate molecule that incorporates a PEG (Polyethylene glycol) linker and a pyrazole-linked FBnG tag. This tag is instrumental in hijacking the ubiquitin-proteasome system (UPS). The primary function of this molecule is to be coupled with a ligand for a specific protein of interest, thereby creating a novel AUTAC.

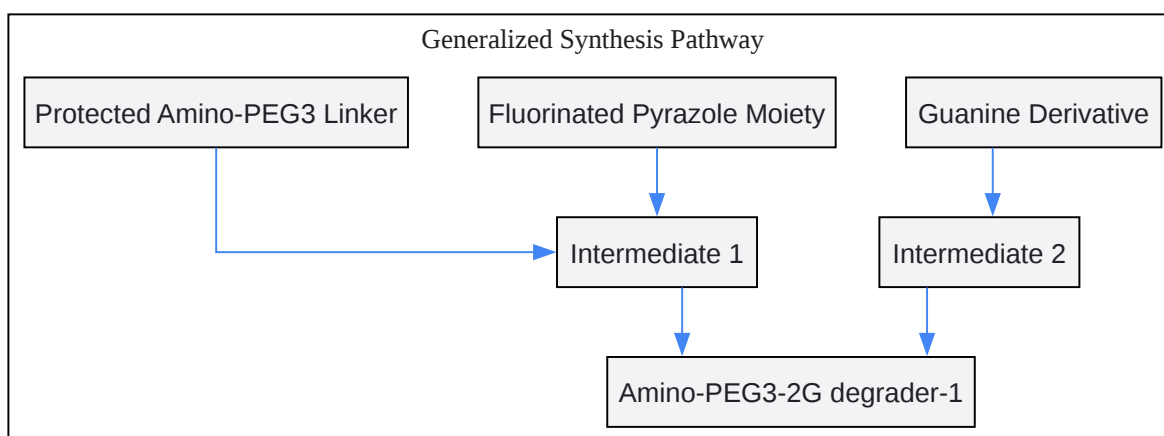
A summary of the key properties of **Amino-PEG3-2G degrader-1** is presented in the table below.

Property	Value
Chemical Formula	C ₂₅ H ₃₃ FN ₈ O ₄
Molecular Weight	528.58 g/mol
Description	A conjugate of a PEG Linker and a pyrazole-linked FBnG tag.
Application	Synthesis of Autophagy-Targeting Chimeras (AUTACs).

Synthesis Pathway

While the precise, step-by-step synthesis of **Amino-PEG3-2G degrader-1** is proprietary and not publicly available in detail, a generalized synthetic strategy can be inferred from its known components. The synthesis would logically involve the coupling of three key fragments: a protected amino-PEG3 linker, a fluorinated pyrazole moiety, and a guanine derivative.

The logical workflow for the synthesis is depicted in the following diagram:

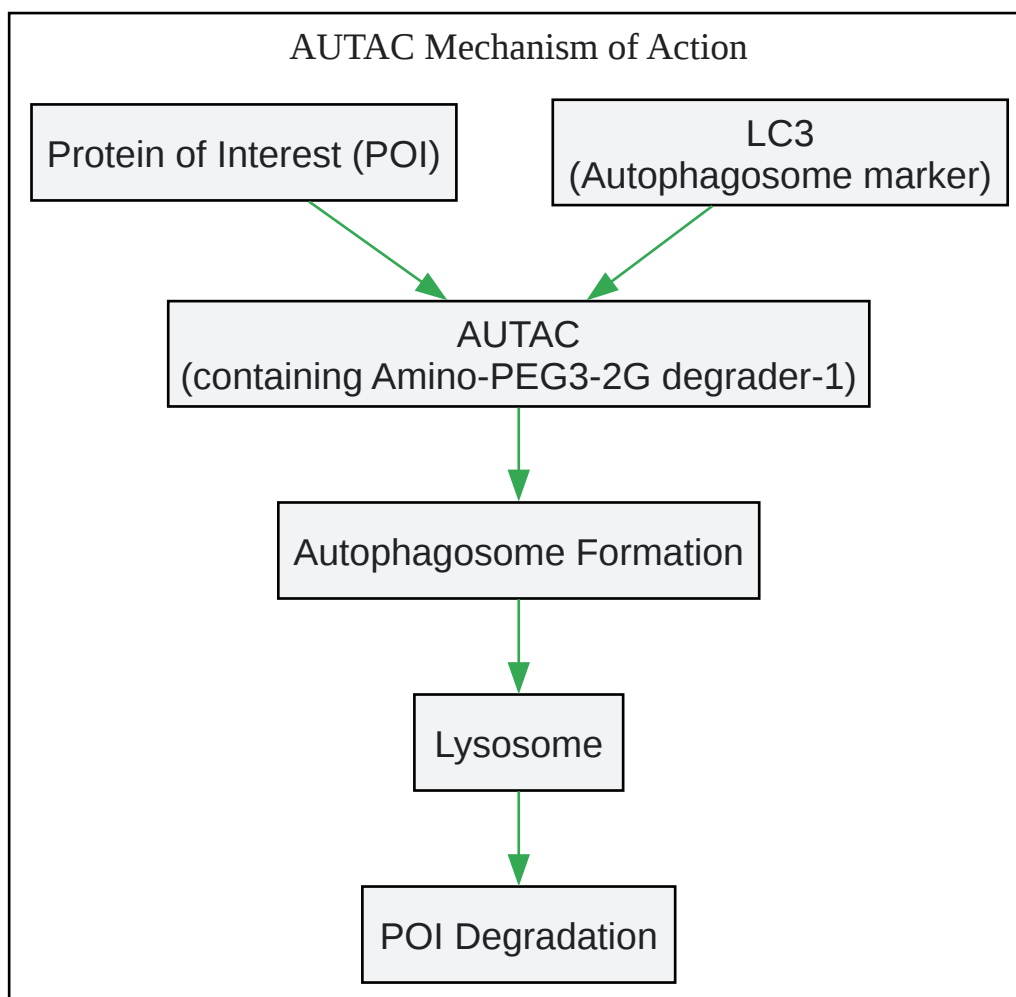


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Caption: Generalized Synthesis of **Amino-PEG3-2G degrader-1**.

Mechanism of Action in AUTACs

Once incorporated into an AUTAC, the **Amino-PEG3-2G degrader-1** portion of the chimera serves to engage with the cellular machinery responsible for autophagy. The workflow for an AUTAC synthesized using this degrader is as follows:



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Caption: AUTAC-mediated degradation of a target protein.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Amino-PEG3-2G degrader-1** are not publicly disclosed. However, the general steps for synthesizing an AUTAC using this degrader would involve standard peptide coupling reactions.

General Protocol for AUTAC Synthesis:

- **Dissolution:** Dissolve the protein of interest (POI) ligand, which should contain a suitable reactive group (e.g., a carboxylic acid), in an appropriate anhydrous solvent (e.g., DMF or DMSO).
- **Activation:** Activate the carboxylic acid on the POI ligand using a peptide coupling reagent (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA).
- **Coupling:** Add **Amino-PEG3-2G degrader-1** to the activated POI ligand solution.
- **Reaction:** Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by an appropriate analytical method (e.g., LC-MS).
- **Purification:** Upon completion, purify the resulting AUTAC using reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the final AUTAC product by high-resolution mass spectrometry and NMR.

Quantitative Data

As **Amino-PEG3-2G degrader-1** is a building block, quantitative data such as DC50 (half-maximal degradation concentration) and binding affinity (Kd) are not applicable to the degrader itself. These parameters are determined for the final AUTAC molecule in cell-based assays and biophysical binding experiments, respectively. Researchers synthesizing novel AUTACs would need to perform these experiments to characterize their specific chimeric degraders.

Conclusion

Amino-PEG3-2G degrader-1 is a valuable chemical probe for the development of AUTACs. Its pre-packaged nature, combining a linker and an autophagy-targeting moiety, streamlines the synthesis of novel protein degraders. This enables researchers to focus on the design and optimization of the target-binding ligand, accelerating the discovery of new therapeutics for a wide range of diseases.

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